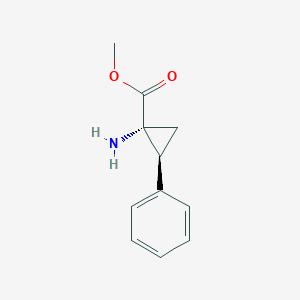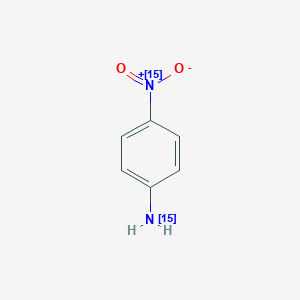![molecular formula C12H10N4O2 B043694 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline CAS No. 132461-40-6](/img/structure/B43694.png)
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline is a heterocyclic aromatic compound that belongs to the class of imidazoquinolines This compound is characterized by its fused ring structure, which includes both imidazole and quinoline moieties
Mechanism of Action
Target of Action
Mode of Action
It is known that similar compounds can induce mutagenic effects .
Biochemical Pathways
Related compounds have been found to be involved in mutagenic processes .
Result of Action
Similar compounds have been found to induce tumor formation in various organs in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylquinoline with nitroimidazole in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically isolated through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, acetic acid.
Substitution: Halogenating agents, Lewis acids.
Major Products Formed
Reduction: 3,4-Dimethyl-2-amino-3H-imidazo[4,5-f]quinoline.
Oxidation: this compound N-oxide.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a mutagen and its interactions with DNA.
Medicine: Explored for its anticancer properties and its ability to modulate immune responses.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline can be compared with other imidazoquinoline derivatives, such as:
2-Methyl-3-nitroimidazo[4,5-f]quinoline: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
4-Methyl-2-nitroimidazo[4,5-f]quinoline: Another derivative with distinct properties due to the position of the methyl group.
3,4-Dimethyl-2-amino-3H-imidazo[4,5-f]quinoline: A reduced form of the compound with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,4-dimethyl-2-nitroimidazo[4,5-f]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-6-9-8(4-3-5-13-9)10-11(7)15(2)12(14-10)16(17)18/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRHRJQXADPVJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157594 |
Source


|
| Record name | 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132461-40-6 |
Source


|
| Record name | 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132461406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 3,4-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline formed and what is its significance?
A1: this compound (NO2-MeIQ) is formed when 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) dissolved in acetone is exposed to sunlight for a prolonged period (e.g., 60 minutes) []. This photo-irradiation process converts MeIQ into NO2-MeIQ with a yield of approximately 0.3% []. The significance of this finding lies in the fact that NO2-MeIQ has been identified as a direct-acting mutagen in Salmonella typhimurium TA98 []. This means it can directly interact with and potentially damage DNA, raising concerns about its potential mutagenicity in other biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![p-Ethylcalix[7]arene](/img/structure/B43631.png)






